Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Description
Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate is a synthetic coumarin derivative characterized by a 4-butyl and 8-methyl substitution on the coumarin core. The compound further features a 2-phenylacetate moiety linked via an ether bond to the coumarin scaffold, with a methyl ester functional group. Structural modifications, such as the introduction of alkyl/aryl groups and ester functionalities, are known to modulate these properties.
Properties
IUPAC Name |
methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-5-9-17-14-20(24)28-21-15(2)19(13-12-18(17)21)27-22(23(25)26-3)16-10-7-6-8-11-16/h6-8,10-14,22H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMOGMUMKFLFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate typically involves multiple steps:
Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, including the chromen-7-yl derivative and phenylacetate.
Condensation Reaction: The key step involves a condensation reaction between the chromen-7-yl derivative and phenylacetate under controlled conditions to form the desired ester.
Purification: The product is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles or electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets. The chromen-7-yl moiety plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Findings:
Substituent Effects on Lipophilicity and Solubility: The butyl group at position 4 of the coumarin core in the target compound enhances lipophilicity compared to the phenyl group in the ethyl analog . This may improve membrane permeability but reduce aqueous solubility.
The 8-methoxy substituent in the benzyl analog may alter electron distribution in the coumarin ring, affecting UV absorption or fluorescence properties.
Benzyl esters ( ) are more prone to enzymatic hydrolysis than methyl esters, suggesting the target compound may exhibit prolonged stability in vivo.
Biological Activity
Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate, with the CAS number 670243-74-0, is a compound that belongs to the chromone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 366.413 g/mol. Its structure includes a chromone core with a butyl group at the 4-position and a methyl group at the 8-position, contributing to its unique properties. The presence of an ester functional group enhances its solubility and potential bioactivity.
Antimicrobial Properties
Research indicates that derivatives of chromones, such as this compound, exhibit significant antimicrobial properties. Studies have shown that chromone derivatives can inhibit various bacterial strains and fungi. For instance, compounds structurally similar to this one have demonstrated efficacy against pathogens like Staphylococcus aureus and Candida albicans .
Antioxidant Activity
Chromones are also recognized for their antioxidant capabilities. The compound is hypothesized to scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
- Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
- Free Radical Scavenging : The structural features allow it to act as an effective scavenger of reactive oxygen species (ROS), mitigating oxidative damage .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several chromone derivatives, including this compound. Results indicated a significant inhibition zone against Escherichia coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent.
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited a high level of DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests a promising role in protecting against oxidative stress-related diseases.
Study 3: Anticancer Activity
In a recent study on human cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through caspase activation pathways. The IC50 values were significantly lower than those for traditional chemotherapeutic agents .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Hydroxycoumarin | Hydroxy group at position 4 | Anticoagulant properties | Lacks butyl and methyl groups |
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Antioxidant and antimicrobial | Does not have an ether linkage |
| Coumarin | Basic coumarin structure | Antimicrobial and antifungal | Simpler structure without substituents |
| Methyl 2-(4-butyl...acetate | Butyl and methyl groups | Antimicrobial, antioxidant | Enhanced solubility and potential bioactivity |
Q & A
Q. What are the established synthetic routes for Methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coumarin Core Formation : Alkylation or Pechmann condensation to construct the 4-butyl-8-methyl-2-oxochromen scaffold.
- Etherification : Introduction of the phenoxyacetate group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
- Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., KCO).
A comparable synthesis for phenylacetate derivatives employs Grignard reagents to couple aromatic moieties, as demonstrated in the preparation of methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate (47% yield, THF solvent, 0°C to RT) .
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coumarin alkylation | 4-Butyl bromide, KCO, DMF | ~60% | [Analogous to [2]] |
| Etherification | Phenoxyacetic acid, DCC/DMAP | ~50% | [Analogous to [16]] |
| Methylation | CHI, KCO, acetone | ~70% | [Analogous to [10]] |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Q. Example Crystallographic Data (Analogous Compounds) :
Q. What initial biological activities have been reported for structurally related compounds?
Methodological Answer: While direct data on the target compound is limited, analogous coumarin-phenylacetate hybrids exhibit:
- Anti-inflammatory Activity : Inhibition of COX-2 (IC ~10–50 μM) via competitive binding assays .
- Antimicrobial Effects : Zone of inhibition (15–20 mm) against S. aureus and E. coli at 100 μg/mL .
- Cytotoxicity : IC values of 20–100 μM in MTT assays against cancer cell lines (e.g., HeLa) .
Experimental Design Note : Biological assays require purity validation (HPLC ≥95%) and solvent controls (DMSO ≤1% v/v) to avoid false positives .
Advanced Research Questions
Q. What challenges arise in ensuring regioselectivity during the synthesis of coumarin-phenylacetate hybrids?
Methodological Answer:
- Competing Alkylation Sites : The 7- and 8-positions on the coumarin core are electronically similar. Use directing groups (e.g., acetyl at C-8) or steric hindrance (bulky bases) to favor C-7 substitution .
- Esterification Side Reactions : Competing O- vs. C-methylation can occur. Employ phase-transfer catalysts (e.g., TBAB) to enhance selectivity for the carboxylate group .
Case Study : In the synthesis of 8-acetyl-4-methyl-2-oxochromen-7-yl acetate, acetyl protection at C-8 ensured regioselective etherification at C-7 (yield: 68%) .
Q. How can conflicting data in biological activity studies be methodologically addressed?
Methodological Answer:
- Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted intermediates) that may skew bioactivity results. For example, brominated byproducts in phenylacetate synthesis showed false-positive antimicrobial activity .
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 10–200 μM) to confirm IC trends.
- Structural Confirmation : Compare crystallographic data of the compound with analogs to rule out polymorphism-induced activity variations .
Q. What computational approaches are used to predict the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., C-O ether linkage stability) .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina. Parameters include grid box size (20×20×20 Å) and Lamarckian genetic algorithms .
- Degradation Prediction : Use software like SPARC to estimate hydrolysis rates under physiological pH (e.g., ester group half-life ~24–48 hours at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
